Field: This application falls under the field of Electrocatalysis and Biomass Utilization.
Application Summary: The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention. This process is seen as an efficient solution to mitigate the fossil energy crisis .
Method of Application: The method involves the use of heterogeneous electrocatalysts for the oxidation of HMFOR to FDCA. The reaction conditions are mild, and the reaction is rapid with high conversion .
Results or Outcomes: The process results in the synthesis of FDCA, a valuable compound from biomass resources. The review summarizes the reaction pathway, mechanism, and the catalytic performance of various heterogeneous electrocatalysts .
Field: This application is in the field of Organic Chemistry and Synthetic Chemistry.
Application Summary: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .
Method of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
Results or Outcomes: The method provides an efficient way to synthesize 2-hydroxymethylphenols in good yield. These compounds are of interest as borate complexants and potentially useful intermediates .
Field: This application is in the field of Green Chemistry and Biomass Utilization.
Application Summary: They can be economically synthesized from biomass via FPCs .
Method of Application: The synthesis involves the transformation of biomass into FPCs. The process requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Results or Outcomes: The main outcome is the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Field: This application is in the field of Biomass Utilization and Biofuels Production.
Application Summary: Hydroxymethylfurfural (HMF) is one of the platform molecules obtained from biomass. HMF transformation in the reductive atmosphere allows obtaining numerous value-added molecules with applications in several recently emerged sectors, e.g., biofuels and biopolymers .
Method of Application: The method involves the transformation of HMF in a reductive atmosphere .
Results or Outcomes: The process results in the production of value-added molecules with applications in several sectors, including biofuels and biopolymers .
Field: This application is in the field of Microbiology and Biofuels Production.
Application Summary: 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are formed from dehydration of pentose and hexose, respectively, during decomposition of lignocellulosic biomass polymers. These compounds inhibit microbial growth and interfere with subsequent fermentation for production of renewable fuels .
Method of Application: The method involves the development of tolerant strains of Saccharomyces cerevisiae to overcome the toxicity of these compounds .
Results or Outcomes: The process results in the production of renewable fuels and chemicals from biomass. Understanding mechanisms of yeast tolerance aids development of tolerant strains as the most economic means to overcome the toxicity .
Field: This application is in the field of Green Chemistry and Surfactant Production.
Application Summary: Hydroxymethylfurfural (HMF) and furfural are used as industrial raw materials for fine chemical industries, including the production of surfactants .
Method of Application: The method involves the use of HMF and furfural as raw materials in the synthesis of surfactants .
Results or Outcomes: The process results in the production of surfactants, compounds that accumulate at the interface between different media in order to decrease the surface tension .
2-(Hydroxymethyl)-6-methylpyridin-3-ol is an organic compound classified within the pyridine family, characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the second carbon and a methyl group (-CH₃) at the sixth carbon of the pyridine ring. Its molecular formula is C₇H₉NO₂, and it possesses unique chemical properties due to these functional groups, making it significant in various scientific applications and research contexts .
The chemical behavior of 2-(Hydroxymethyl)-6-methylpyridin-3-ol includes several types of reactions:
Research indicates that 2-(Hydroxymethyl)-6-methylpyridin-3-ol exhibits notable biological activity. It has been studied for its potential pharmacological effects, including antimicrobial and antioxidant properties. The presence of both hydroxymethyl and methyl groups may enhance its interaction with biological targets, making it a candidate for further drug development studies .
Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol can be achieved through several methods:
The compound has diverse applications across various fields:
Interaction studies involving 2-(Hydroxymethyl)-6-methylpyridin-3-ol have focused on its reactivity with various biological molecules. Investigations into its binding affinities with proteins and enzymes have shown promising results, suggesting that it could serve as a lead compound for further drug design efforts. Additionally, studies on its interactions with other small molecules may reveal synergistic effects that enhance its biological efficacy .
Several compounds share structural similarities with 2-(Hydroxymethyl)-6-methylpyridin-3-ol. Here is a comparison highlighting its uniqueness:
Compound | Key Features | Uniqueness |
---|---|---|
2-(Hydroxymethyl)pyridine | Lacks the methyl group at the sixth position | The presence of both hydroxymethyl and methyl groups enhances reactivity and potential uses. |
6-Methylpyridin-3-ol | Lacks the hydroxymethyl group | Absence of hydroxymethyl limits reactivity compared to 2-(Hydroxymethyl)-6-methylpyridin-3-ol. |
2,6-Dimethylpyridine | Lacks the hydroxymethyl group | Less versatile in reactions due to missing functional groups. |
The combination of both hydroxymethyl and methyl groups in 2-(Hydroxymethyl)-6-methylpyridin-3-ol confers distinct chemical reactivity that is not present in similar compounds. This makes it particularly valuable for research and industrial applications.
The development of 2-(Hydroxymethyl)-6-methylpyridin-3-ol emerged from the broader exploration of pyridine derivatives that began in the mid-20th century. This compound, also known by its systematic name 2,6-Lutidine-α₂,3-diol, represents a significant advancement in heterocyclic chemistry. The compound was first catalogued with the MDL number MFCD00006350, establishing its place in chemical databases and facilitating subsequent research efforts. The discovery and characterization of this compound coincided with the growing recognition of pyridine derivatives as valuable building blocks in pharmaceutical chemistry and organic synthesis.
The historical significance of 2-(Hydroxymethyl)-6-methylpyridin-3-ol extends beyond its initial identification to encompass its role in advancing understanding of substituted pyridine chemistry. Early researchers recognized that the specific positioning of functional groups on the pyridine ring could dramatically influence both chemical reactivity and biological activity. The compound's designation in the EINECS registry as 255-657-8 further solidified its importance in European chemical commerce and research.
Research efforts throughout the late 20th and early 21st centuries have consistently demonstrated the compound's versatility as both a synthetic intermediate and a potential therapeutic agent. The systematic study of its properties has contributed significantly to the broader understanding of how hydroxymethyl and hydroxyl substitutions affect pyridine ring electronics and reactivity patterns.
The structural characteristics of 2-(Hydroxymethyl)-6-methylpyridin-3-ol position it as a particularly significant compound within pyridine chemistry. The presence of both hydroxymethyl and hydroxyl functional groups creates unique opportunities for chemical modification and derivatization. This dual functionality enables the compound to serve as a versatile platform for synthetic transformations, including oxidation reactions that can convert the hydroxymethyl group to carboxyl functionality and reduction processes that can modify the hydroxyl groups.
The compound's significance is further enhanced by its role in demonstrating the principles of regioselective substitution on pyridine rings. The specific positioning of the methyl group at the 6-position and the hydroxymethyl group at the 2-position creates distinct electronic environments that influence subsequent chemical reactions. This positional selectivity has made the compound valuable for studying structure-activity relationships in pyridine derivatives and for developing new synthetic methodologies.
Research has shown that 2-(Hydroxymethyl)-6-methylpyridin-3-ol exhibits enhanced solubility characteristics compared to unsubstituted pyridines, attributed to the hydrogen bonding capabilities of its hydroxyl and hydroxymethyl groups. This improved solubility profile has significant implications for pharmaceutical formulation and bioavailability considerations, making it an attractive scaffold for drug development efforts.
The research evolution surrounding 2-(Hydroxymethyl)-6-methylpyridin-3-ol has progressed from basic characterization studies to sophisticated applications in medicinal chemistry and materials science. Current research efforts focus primarily on exploiting the compound's unique reactivity profile for the synthesis of more complex heterocyclic systems. Recent synthetic methodologies have demonstrated the compound's utility in constructing indolizine derivatives and other fused ring systems through carefully controlled reaction conditions.
Contemporary research has revealed the compound's potential as a building block for developing novel therapeutic agents. Studies have explored its incorporation into larger molecular frameworks designed to exhibit specific biological activities, including antimicrobial and anticancer properties. The compound's ability to participate in hydrogen bonding interactions and its favorable pharmacokinetic properties have made it an attractive candidate for drug design efforts.
The current commercial availability of 2-(Hydroxymethyl)-6-methylpyridin-3-ol from multiple international suppliers reflects its established importance in research and industrial applications. Quality specifications typically require purities exceeding 95% when analyzed by gas chromatography, with melting points consistently reported in the range of 157-159°C. This standardization of quality parameters has facilitated reproducible research outcomes and enabled large-scale synthetic applications.
Irritant